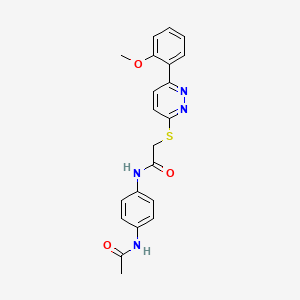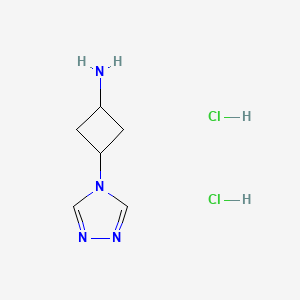![molecular formula C16H13N3O6S B2518070 N-[4-(2,4-diméthoxyphényl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide CAS No. 476641-61-9](/img/structure/B2518070.png)
N-[4-(2,4-diméthoxyphényl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis and Evaluation of Novel Electrophilic Nitrofuran Carboxamides
The study presented in the first paper focuses on the synthesis of a series of 5-nitrofuran-2- and 3-carboxamides with alkylating side-chains. These compounds were synthesized to test their potential as radiosensitizers, which could enhance the lethal effects of ionizing radiation on hypoxic Chinese hamster cells (V79), and as bioreductively activated cytotoxins that could selectively target hypoxic cells. The synthesized nitrofurans demonstrated superior radiosensitizing efficiency compared to known nitroimidazoles and showed a correlation between their radiosensitizing ability and high electron affinity. Despite their in vitro efficacy, these compounds exhibited limited radiosensitizing activity in vivo within KHT sarcomas in mice. Additionally, the nitrofurans were found to be more toxic to hypoxic cells than to oxic cells, although they were less effective in differentiating between the two compared to similar nitroimidazoles previously reported .
Synthesis of Nitrothiophenes as Radiosensitizers and Cytotoxins
The second paper describes the synthesis of 2- and 3-nitrothiophene-5-carboxamides with various side chains, including N-(omega-aminoalkyl) and N-(oxiranylmethyl) groups. These compounds were synthesized by reacting thiophenecarbonyl chloride with the corresponding amines and by epoxidation of N-allylamides. The resulting nitrothiophenes were evaluated for their radiosensitizing properties and their ability to act as selective cytotoxins when bioreductively activated. The study found that the most potent radiosensitizers were those with strong tertiary amine bases or oxiranes in the side chain. In vivo studies indicated that one of the compounds, 2-methyl-N-[2-(dimethyl-amino)ethyl]-3-nitrothiophene-5-carboxamide, caused slight radiosensitization of KHT sarcoma in mice at a specific dosage, but higher doses were not feasible due to systemic toxicity .
Molecular Structure Analysis
Both studies involve the synthesis of nitrofuran and nitrothiophene derivatives, which are characterized by the presence of a nitro group and a heterocyclic ring. The nitro group is a key functional group that contributes to the electron affinity of these compounds, which is an important factor in their radiosensitizing properties. The presence of various side chains, such as alkylating groups or tertiary amines, plays a significant role in the biological activity of these compounds, influencing their cytotoxicity and ability to sensitize cells to radiation.
Chemical Reactions Analysis
The synthesis of these compounds involves reactions such as the treatment of carbonyl chlorides with amines and the epoxidation of allylamides. These reactions introduce electrophilic or basic substituents into the nitrofuran and nitrothiophene rings, which are crucial for the compounds' biological activities. The electrophilic nature of these compounds allows them to interact with cellular components under hypoxic conditions, leading to selective toxicity towards hypoxic cells.
Physical and Chemical Properties Analysis
Applications De Recherche Scientifique
Inhibiteurs de l'ARN polymérase bactérienne
Ce composé a été synthétisé en tant que dérivé de la dithiolopyrrolone et a montré un potentiel d'inhibition de l'ARN polymérase bactérienne (RNAP) . Cela en fait une structure prometteuse pour le développement d'inhibiteurs puissants de l'ARN polymérase bactérienne .
Activité antimicrobienne
Certains composés, y compris celui-ci, ont montré une activité antimicrobienne puissante contre les bactéries Gram-positives comme Staphylococcus aureus et Streptococcus pneumoniae . Cependant, ils n'ont pas montré le même effet sur les bactéries Gram-négatives Escherichia coli et Pseudomonas aeruginosa .
Traitement contre les infections résistantes aux antibiotiques
Le composé a montré une activité antibactérienne puissante contre les isolats cliniques de SARM, de VRSA, de RRSA et de MPRSP avec des valeurs de CMI dans la plage de 0,125 à 2 μg/mL . Cela en fait un candidat potentiel pour le traitement des infections résistantes aux antibiotiques.
Cytotoxicité
Le composé a montré une cytotoxicité contre les cellules LO2 avec une valeur de CI50 de 18,5 ± 1,89 μM . Cela suggère des applications potentielles dans la recherche et le traitement du cancer.
Inhibiteurs de la pompe à protons
Les dérivés du benzimidazole, dont ce composé fait partie, agissent comme des inhibiteurs de la pompe à protons en s'accumulant dans la cellule pariétale et en se liant directement à l'enzyme . Cela entraîne l'inhibition de la sécrétion d'acide gastrique .
Activité antifongique
Les dérivés du benzimidazole montrent leur activité antifongique en bloquant la polymérisation des sous-unités α- et β-tubuline . Le benzimidazole perturbe la fonction des microtubules dans les organismes eucaryotes tels que les champignons, les protozoaires et les helminthes .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S/c1-23-9-3-4-10(13(7-9)24-2)11-8-26-16(17-11)18-15(20)12-5-6-14(25-12)19(21)22/h3-8H,1-2H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQGGLCGJAWQGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

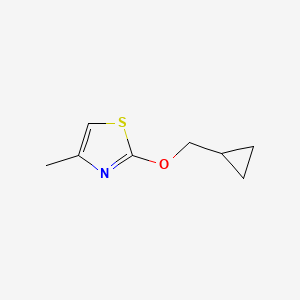

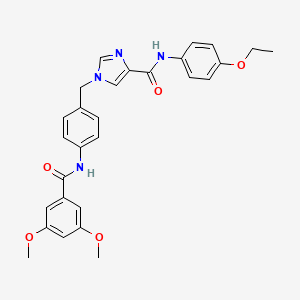
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)oxalamide](/img/structure/B2517992.png)

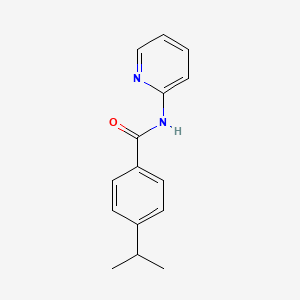

![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)

